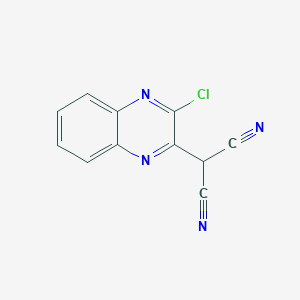

(3-Chloroquinoxalin-2-yl)malononitrile

描述

Significance of Quinoxaline (B1680401) Heterocycles in Contemporary Chemical Biology Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine ring, is a privileged scaffold in medicinal chemistry. researchgate.net Quinoxaline derivatives exhibit a remarkable breadth of biological activities, which has propelled them to the forefront of drug discovery research. These activities include:

Anticancer: Many quinoxaline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, including the inhibition of kinases and the induction of apoptosis.

Antimicrobial: The quinoxaline core is present in numerous compounds with significant antibacterial and antifungal properties.

Antiviral: Researchers have identified quinoxaline derivatives with promising activity against a range of viruses, including HIV. nih.gov

Anti-inflammatory and Analgesic: Certain derivatives have shown potential in modulating inflammatory pathways, offering possibilities for the development of new pain and inflammation therapies.

The therapeutic relevance of this class of compounds is underscored by the existence of several marketed drugs containing the quinoxaline moiety, such as Varenicline (used for smoking cessation) and Bleomycin (an anticancer agent). The inherent bioactivity of the quinoxaline nucleus makes it a focal point for the design and synthesis of new therapeutic agents.

The Malononitrile (B47326) Moiety as a Privileged Building Block in Organic Synthesis

Malononitrile, a dinitrile of malonic acid, is a highly versatile and reactive building block in organic synthesis. nih.gov Its utility stems from several key features:

Activated Methylene (B1212753) Group: The two electron-withdrawing cyano groups render the central methylene protons acidic, facilitating the formation of a stabilized carbanion. This carbanion is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.

Role in Multicomponent Reactions (MCRs): Malononitrile is a frequent participant in MCRs, where three or more reactants combine in a single step to form a complex product. researchgate.net This allows for the rapid and efficient construction of diverse molecular libraries, particularly for the synthesis of highly substituted heterocyclic systems like pyridines and pyrans. researchgate.net

Versatile Reactivity of Nitrile Groups: The cyano groups themselves can undergo a range of transformations, including hydrolysis, reduction, and cycloaddition reactions, further enhancing the synthetic utility of malononitrile-containing intermediates.

The ability of malononitrile to act as a potent nucleophile and its role in constructing complex heterocyclic frameworks make it an indispensable tool for synthetic chemists. nih.govorganic-chemistry.org

Contextualizing (3-Chloroquinoxalin-2-yl)malononitrile within Quinoxaline Chemistry

This compound is a bifunctional molecule that strategically combines the key features of both quinoxalines and malononitrile. Its position within quinoxaline chemistry is primarily that of a highly valuable synthetic intermediate. The likely synthetic origin of this compound is the reaction of 2,3-dichloroquinoxaline (B139996) with the carbanion of malononitrile. In this nucleophilic aromatic substitution reaction, one of the chlorine atoms is displaced by the malononitrile moiety.

The key to the utility of this compound lies in the remaining chloro group at the 3-position. This halogen atom serves as a reactive handle for further functionalization. The pyrazine ring of the quinoxaline nucleus is electron-deficient, which activates the chloro substituent towards nucleophilic displacement. This allows for the introduction of a wide array of substituents at this position, including amines, alcohols, thiols, and carbon nucleophiles. This reactivity is exemplified by the use of 2,3-dichloroquinoxaline as a starting material for the synthesis of various substituted quinoxalines, where sequential displacement of the chlorine atoms is a common strategy. researchgate.net

Research Rationale and Scope of Academic Inquiry for the Chemical Compound

The primary rationale for the academic and industrial interest in this compound is its potential as a scaffold for the creation of novel quinoxaline derivatives with tailored biological activities. The general research strategy involves a divergent synthetic approach, as illustrated in the table below.

| Reactive Site | Potential Transformations | Resulting Structures | Therapeutic Potential |

| 3-Chloro group | Nucleophilic substitution with various amines, alcohols, thiols, etc. | A diverse library of 3-substituted (quinoxalin-2-yl)malononitriles. | Anticancer, antimicrobial, antiviral, anti-inflammatory agents. |

| Malononitrile moiety | Cyclization reactions, hydrolysis of nitrile groups, Knoevenagel condensation. | Fused heterocyclic systems, quinoxaline-2-carboxamides, extended conjugated systems. | Novel heterocyclic scaffolds with unique pharmacological profiles. |

The scope of academic inquiry for this compound is therefore broad and encompasses several key areas:

Development of Synthetic Methodologies: Optimizing the synthesis of the title compound and exploring the scope of its subsequent reactions with a wide range of nucleophiles.

Library Synthesis: Utilizing this compound as a platform to generate large libraries of novel quinoxaline derivatives for high-throughput screening.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the derivatives and evaluating their biological activity to identify key structural features responsible for therapeutic effects.

Discovery of Novel Bioactive Agents: Screening the synthesized compounds against various biological targets to identify new lead compounds for drug development in areas such as oncology, infectious diseases, and neurology.

In essence, this compound is not typically an end product itself, but rather a crucial stepping stone in the multi-step synthesis of more complex and potentially bioactive molecules.

Structure

2D Structure

3D Structure

属性

分子式 |

C11H5ClN4 |

|---|---|

分子量 |

228.64 g/mol |

IUPAC 名称 |

2-(3-chloroquinoxalin-2-yl)propanedinitrile |

InChI |

InChI=1S/C11H5ClN4/c12-11-10(7(5-13)6-14)15-8-3-1-2-4-9(8)16-11/h1-4,7H |

InChI 键 |

HQAKIUSGLUOLHJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(C#N)C#N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Chloroquinoxalin 2 Yl Malononitrile and Analogues

Direct Synthesis of (3-Chloroquinoxalin-2-yl)malononitrile

The most direct route to this compound involves the nucleophilic substitution of a chlorine atom on a di-substituted quinoxaline (B1680401) precursor with a malononitrile (B47326) carbanion.

The primary method for synthesizing this compound is the condensation reaction between 2,3-dichloroquinoxaline (B139996) and malononitrile. In this reaction, one of the chlorine atoms on the quinoxaline ring is displaced by the nucleophilic carbanion generated from malononitrile. The reaction typically proceeds by deprotonating malononitrile with a suitable base to form the highly reactive malononitrile anion, which then attacks one of the electrophilic carbon atoms (C2 or C3) of the 2,3-dichloroquinoxaline. This results in the formation of a new carbon-carbon bond and the elimination of a chloride ion. A similar condensation has been reported between 2,3-dichloroquinoxaline and alkyl cyanoacetates, which follows a comparable mechanistic pathway researchgate.net.

The efficiency and yield of the condensation reaction are highly dependent on the chosen reaction conditions, including the base, solvent, temperature, and the use of a catalyst. Research into related nucleophilic substitutions on 2,3-dichloroquinoxaline has provided insights into optimizing these parameters. For instance, the reaction of 2,3-dichloroquinoxalines with alcohols has been shown to be effectively controlled by the choice of base and the use of a phase-transfer catalyst (PTC) researchgate.net.

Potassium carbonate (K₂CO₃) is commonly employed as the base to generate the malononitrile anion. The choice of solvent is also critical, with polar aprotic solvents like DMF often used to facilitate the reaction. To enhance the reaction rate and yield, a phase-transfer catalyst such as tetra-n-butylammonium chloride (TEBAC) can be introduced. The PTC helps to transport the nucleophilic anion from the solid or aqueous phase to the organic phase where the 2,3-dichloroquinoxaline is dissolved. Temperature control is crucial; while gentle heating can increase the reaction rate, excessive temperatures may lead to undesired side products or decomposition.

Table 1: Optimized Conditions for Related Nucleophilic Substitutions on 2,3-Dichloroquinoxaline Data based on analogous reactions with alcohols, demonstrating principles applicable to malononitrile condensation.

| Reactant | Base | Catalyst | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 2,3-dichloroquinoxaline | K₂CO₃ | TEBAC | Ethanol | Room Temperature | 2-chloro-3-ethoxyquinoxaline | researchgate.net |

| 2,3-dichloroquinoxaline | K₂CO₃ | TEBAC | Ethanol | Reflux | 2,3-diethoxyquinoxaline | researchgate.net |

| 2,3-dichloro-6-nitroquinoxaline | K₂CO₃ | TEBAC | Methanol | -10 to -5°C | 2-chloro-3-methoxy-6-nitroquinoxaline | researchgate.net |

Synthesis of Quinoxaline-1,4-di-N-oxide Derivatives Utilizing Malononitrile

Quinoxaline-1,4-di-N-oxides are a prominent class of heterocyclic N-oxides with a broad spectrum of biological activities mdpi.comnih.gov. Malononitrile is a key reagent in the synthesis of specific functionalized quinoxaline-1,4-di-N-oxides through a notable synthetic pathway.

The most significant and widely used method for preparing quinoxaline 1,4-dioxides is the Beirut Reaction mdpi.comnih.gov. Developed by Haddadin and Issidorides in 1965, this reaction involves the cyclization of benzofuroxans (also known as benzofurazan oxides) with various nucleophilic substrates, including enamines, β-diketones, and compounds with active methylene (B1212753) groups like malononitrile nih.govnih.govsbq.org.br.

When benzofuroxan reacts with malononitrile in the presence of a base (such as ammonia or an amine), it leads to the formation of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide mdpi.comnih.gov. This adaptation of the Beirut reaction provides a direct and efficient route to introduce both an amino group and a nitrile group onto the quinoxaline-1,4-di-N-oxide scaffold mdpi.com. The reaction is versatile and can be applied to substituted benzofuroxans to generate a library of diverse quinoxaline-1,4-di-N-oxide derivatives researchgate.net.

The mechanism of the Beirut reaction involving malononitrile begins with the deprotonation of malononitrile by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient nitrogen-bearing carbon of the benzofuroxan ring, leading to ring opening. The resulting intermediate undergoes an intramolecular cyclization, where a newly formed anionic nitrogen attacks one of the nitrile groups. Subsequent rearrangement and tautomerization lead to the stable aromatic quinoxaline 1,4-dioxide ring system nih.gov. The presence of the two N-oxide groups in the final product is a characteristic feature of this reaction, endowing the molecule with unique chemical and biological properties mdpi.comnih.gov.

Table 2: Examples of Beirut Reaction for Quinoxaline-1,4-di-N-oxide Synthesis

| Benzofuroxan Derivative | Active Methylene Compound | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzofuroxan | Malononitrile | Ammonia | 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | mdpi.comnih.gov |

| Benzofuroxan | Malonic ester | Sodium Hydride | 2-Hydroxyquinoxaline 1,4-dioxide | nih.gov |

| 5-Methoxy benzofuroxan N-oxide | Ditertbutyl malonate | Triethylamine/Methanol | 2-Carbo-tert-butoxy-3-hydroxy-6-methoxyquinoxaline-di-N-oxide | nih.gov |

Green Chemistry Principles in the Synthesis of Quinoxaline-Malononitrile Adducts

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve sustainability ijirt.orgekb.eg. These principles focus on using environmentally benign solvents, reducing waste, and employing energy-efficient methods researchgate.net.

For the synthesis of quinoxaline-malononitrile adducts and related derivatives, several green strategies have been explored. These include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly reduce reaction times and improve yields acs.orgnih.gov. Microwave-assisted synthesis, often performed under solvent-free conditions, has proven effective for producing various quinoxaline derivatives in high yields with short reaction times acs.orgufms.br. Similarly, ultrasound irradiation promotes reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing reaction rates and efficiency researchgate.netnih.gov.

The use of green solvents, such as water or ethanol, and the development of reusable catalysts are other key aspects of green synthesis ijirt.orgresearchgate.netnih.gov. For instance, catalyst-free procedures in aqueous media have been developed for some multicomponent reactions involving malononitrile, aligning with green chemistry goals by avoiding toxic catalysts and solvents nih.gov. These approaches offer a more sustainable and environmentally friendly pathway for the production of valuable quinoxaline compounds ekb.eg.

Modular Synthetic Approaches for Diverse Derivatives of the Chemical Compound

Modular synthetic strategies are pivotal in medicinal and materials chemistry for the efficient generation of compound libraries with diverse functionalities. In the context of quinoxaline chemistry, these approaches often involve the stepwise and controlled functionalization of a pre-formed quinoxaline scaffold. This allows for the systematic variation of substituents at specific positions, enabling the fine-tuning of the molecule's chemical and biological properties. A prominent modular approach for synthesizing derivatives related to this compound involves the nucleophilic substitution reactions of readily available precursors like 2,3-dichloroquinoxaline (2,3-DCQ). nih.gov

The reaction of 2,3-dichloroquinoxaline and its derivatives with active methylene compounds, such as malononitrile or ethyl cyanoacetate, serves as a direct and effective method for producing a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. researchgate.net This methodology leverages the high reactivity of the chlorine atoms on the quinoxaline ring, where one chlorine atom is substituted by the carbanion generated from the active methylene compound. This process allows for the creation of a library of analogues by simply varying the substituents on the starting quinoxaline ring. researchgate.net

Detailed research has demonstrated the general applicability of this method. For instance, various substituted 2,3-dichloroquinoxalines can be reacted with malononitrile in the presence of a base to yield the corresponding dicyanomethylene derivatives. researchgate.net The reaction conditions are typically mild, and the products can be isolated in good yields.

Table 1: Synthesis of 3-Chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline Analogues researchgate.net The following is an interactive data table. Click on the headers to sort the data.

| Starting Material | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | 3-Chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline | - | 243–245 |

| 2,3,6-Trichloroquinoxaline | 3,6-Dichloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline | 75 | 260–262 |

| 2,3-Dichloro-6-methylquinoxaline | 6-Methyl-3-chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline | 78 | 248–250 |

Another sophisticated modular strategy in quinoxaline synthesis utilizes malononitrile not as a building block that is incorporated into the final structure, but as a temporary activating group. nih.gov In this approach, malononitrile first reacts with an aldehyde via a Knoevenagel condensation. The resulting activated intermediate then readily reacts with a nucleophilic quinoxaline derivative, such as 3-methylquinoxalin-2(1H)-one. In the final step of this cascade reaction, malononitrile is eliminated, yielding the desired functionalized quinoxaline. This "malononitrile-activated" condensation provides a base-free and efficient route to styrylquinoxalin-2(1H)-ones, demonstrating a clever modular approach to achieve structural diversity. nih.gov

The versatility of this method is showcased by the wide range of aromatic and heteroaromatic aldehydes that can be employed, leading to a library of styrylquinoxalin derivatives with varied electronic and steric properties. The reaction proceeds with excellent yields, often under microwave irradiation, which accelerates the process. nih.gov

Table 2: Examples of (E)-3-styrylquinoxalin-2(1H)-one Derivatives Synthesized via Malononitrile-Activated Condensation nih.gov The following is an interactive data table. Click on the headers to sort the data.

| Aldehyde Reactant | Product | Yield (%) |

|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | (E)-3-(3,4,5-Trimethoxystyryl)quinoxalin-2(1H)-one | 91 |

| 2-Chlorobenzaldehyde | (E)-3-(2-Chlorostyryl)quinoxalin-2(1H)-one | 82 |

| 2-Bromo-4,5-dimethoxybenzaldehyde | (E)-3-(2-Bromo-4,5-dimethoxystyryl)quinoxalin-2(1H)-one | 90 |

These examples underscore the power of modular synthetic design. By employing versatile building blocks and reaction pathways, chemists can efficiently access a wide array of this compound analogues and other complex quinoxaline derivatives for further investigation.

Mechanistic Studies on the Chemical Reactivity and Transformations of 3 Chloroquinoxalin 2 Yl Malononitrile

Nucleophilic Substitution Reactions at the Quinoxaline (B1680401) Core

The electron-withdrawing nature of the quinoxaline ring system, coupled with the presence of a good leaving group in the form of a chlorine atom at the C-3 position, renders (3-Chloroquinoxalin-2-yl)malononitrile highly susceptible to nucleophilic aromatic substitution. This reactivity has been extensively exploited for the synthesis of a wide array of fused heterocyclic systems.

Reactions with Primary Amines and Subsequent Cyclizations

The reaction of this compound with primary amines represents a cornerstone of its synthetic utility, often leading to complex polycyclic structures through a cascade of reactions. A prominent example is the reaction with aniline (B41778) and its derivatives. This transformation typically proceeds via an initial nucleophilic displacement of the chlorine atom by the primary amine, forming a 3-(arylamino)quinoxalin-2-yl)malononitrile intermediate.

This intermediate is often not isolated but undergoes a subsequent intramolecular cyclization. The highly acidic proton of the active methylene (B1212753) group in the malononitrile (B47326) moiety is abstracted, and the resulting carbanion attacks one of the nitrile groups. This cyclization cascade ultimately furnishes novel pyrazolo[1,5-a]quinoxaline derivatives. The reaction is generally carried out in the presence of a base, such as piperidine (B6355638) or triethylamine, which facilitates both the initial substitution and the subsequent cyclization steps.

The scope of this reaction is broad, accommodating a variety of substituted anilines. The electronic nature of the substituents on the aniline ring can influence the reaction rate, with electron-donating groups generally accelerating the initial nucleophilic attack.

Table 1: Synthesis of Pyrazolo[1,5-a]quinoxaline Derivatives

| Primary Amine | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | Ethanol, reflux | Pyrazolo[1,5-a]quinoxaline derivative | 85 |

| p-Toluidine | Ethanol, reflux | Methyl-substituted pyrazolo[1,5-a]quinoxaline derivative | 88 |

| p-Anisidine | Ethanol, reflux | Methoxy-substituted pyrazolo[1,5-a]quinoxaline derivative | 90 |

| p-Chloroaniline | DMF, 100 °C | Chloro-substituted pyrazolo[1,5-a]quinoxaline derivative | 82 |

Reactivity with Other Nucleophiles: Scope and Limitations

Beyond primary amines, this compound reacts with a diverse range of nucleophiles, leading to the formation of various heterocyclic systems. The reaction with hydrazine (B178648) hydrate, for instance, provides a direct route to pyrazolo[1,5-a]quinoxaline-3,4-diamine. In this reaction, both nitrogen atoms of the hydrazine molecule participate in the cyclization process.

The reaction with sodium azide (B81097) has been shown to yield tetrazolo[1,5-a]quinoxalin-4-yl)malononitrile. This transformation involves the initial displacement of the chloride by the azide anion, followed by an intramolecular cyclization of the resulting azido-quinoxaline intermediate.

Sulfur nucleophiles, such as thiourea (B124793), also react readily with this compound. The reaction with thiourea in the presence of a base leads to the formation of thiazolo[3,2-a]quinoxalin-4(5H)-imine derivatives. The proposed mechanism involves the initial S-alkylation of thiourea, followed by an intramolecular cyclization involving one of the amino groups and a nitrile function.

However, the reactivity is not without its limitations. While strong nucleophiles react readily, weaker nucleophiles may require harsher reaction conditions, which can sometimes lead to side reactions or decomposition of the starting material. The steric bulk of the nucleophile can also play a significant role in the feasibility of the substitution reaction.

Transformations Involving the Malononitrile Functionality

The malononitrile moiety of this compound is a hub of reactivity, with both the nitrile groups and the active methylene center participating in a variety of chemical transformations.

Reactions of the Nitrile Groups

The two nitrile groups in the malononitrile functionality are susceptible to nucleophilic attack, particularly after the formation of a more electron-rich system through substitution at the quinoxaline C-3 position. As discussed in the context of cyclization reactions with primary amines and other dinucleophiles, one of the nitrile groups can act as an electrophile for intramolecular cyclization.

Furthermore, under appropriate conditions, these nitrile groups can undergo hydrolysis to the corresponding amides and subsequently to carboxylic acids. However, such transformations often require harsh conditions that might affect other parts of the molecule, particularly the quinoxaline ring.

Elucidation of Reaction Pathways at the Active Methylene Center

The methylene group of the malononitrile unit is highly acidic due to the electron-withdrawing effect of the two adjacent nitrile groups and the quinoxaline ring. This acidity is a key determinant of the compound's reactivity, enabling it to participate in a range of base-catalyzed reactions.

The deprotonation of this active methylene center generates a stabilized carbanion that is a potent nucleophile. This nucleophilicity is central to the intramolecular cyclization reactions discussed earlier. Beyond intramolecular reactions, this carbanion can, in principle, participate in intermolecular reactions such as Knoevenagel condensation with aldehydes and ketones. However, in the case of this compound, the high propensity for intramolecular cyclization following nucleophilic substitution at the C-3 position often dominates its chemistry.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For complex heterocyclic systems like quinoxaline derivatives, MD simulations provide critical insights into their conformational stability and behavior within a biological environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been applied to related structures to understand their interaction with protein targets.

In a study on related benzylidenemalononitrile (B1330407) derivatives, a 20-nanosecond MD simulation was conducted to examine the ligand's behavior at the active binding site of a modeled protein. nih.gov Such simulations help confirm the thermodynamic stability of the compounds and their binding modes. nih.gov This type of analysis for this compound would be invaluable in predicting its stability and preferred conformation when interacting with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. abjournals.orgorientjchem.org This method is instrumental in drug design for predicting the activity of new molecules and optimizing lead compounds. abjournals.org For quinoxaline derivatives, various QSAR models have been developed to predict their efficacy in different therapeutic areas.

Predictive QSAR models have been successfully developed for a range of biological activities exhibited by quinoxaline derivatives. These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to ensure their predictive power.

For example, 2D and 3D-QSAR models have been established for the anti-tubercular activity of quinoxaline derivatives. nih.gov In one such study, the models were developed using methods like Genetic Algorithm-Partial Least Squares (GA-PLS) and Simulated Annealing-Partial Least Squares (SA-PLS). nih.gov Similarly, a 2D-QSAR model was developed for quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer, showing good statistical significance with a training set regression coefficient (r²) of 0.78 and an external test set regression (pred_r²) of 0.68. nih.gov

Another study focused on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as human histamine (B1213489) H4 receptor ligands, where QSAR models were derived to explain their binding affinity. nih.gov For a diverse set of 6,7-disubstituted-4-phenoxyquinoline derivatives acting as c-Met kinase inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were found to be statistically significant, with satisfactory predicted correlation coefficients for a test set of 23 compounds. researchgate.net

The statistical quality of these models, summarized in the table below, demonstrates their potential to reliably predict the biological activity of new compounds in the quinoxaline family, including this compound.

| QSAR Model Type | Target Activity | Statistical Parameters |

| 2D-QSAR | Anticancer (TNBC) nih.gov | r² = 0.78, q² = 0.71, pred_r² = 0.68 |

| 3D-QSAR (CoMFA) | c-Met Kinase Inhibition researchgate.net | q² = 0.626, r² = 0.907, pred_r² = 0.456 |

| 3D-QSAR (CoMSIA) | c-Met Kinase Inhibition researchgate.net | q² = 0.556, r² = 0.940, pred_r² = 0.701 |

Table 1: Statistical parameters for various QSAR models developed for quinoxaline and quinoline (B57606) derivatives. r² (squared correlation coefficient), q² (cross-validated correlation coefficient), pred_r² (predicted correlation coefficient for the external test set).

A crucial aspect of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. nih.gov These descriptors quantify various physicochemical and electronic properties of the molecules.

Physicochemical Descriptors: These properties describe a molecule's steric and hydrophobic characteristics.

Steric Descriptors: Properties like the path/walk 4-Randic shape index (PW4) and mean square distance index (MSD) have been identified as important in explaining the binding affinity of quinoxaline derivatives to the histamine H4 receptor. nih.gov 3D-QSAR studies often highlight the influence of steric fields, where bulky substituents in certain positions can either enhance or diminish activity depending on the target's topology. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor used to quantify a molecule's hydrophobicity, which affects its ability to cross cell membranes. dergipark.org.tr

Electronic Descriptors: These descriptors relate to the electronic structure of the molecule and are calculated using quantum chemical methods. orientjchem.org

Topological and Electrostatic Descriptors: In studies of anti-tubercular quinoxalines, important descriptors included those related to topology and electrostatics. nih.gov Topological charges (GGI9, JGI2, JGI7) were also significant in models for histamine H4 receptor ligands. nih.gov For anticancer quinazoline (B50416) derivatives, atomic net charges at specific atoms were found to be the most important descriptors for predicting activity. orientjchem.org

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently used electronic descriptors. orientjchem.orgjocpr.com The HOMO-LUMO energy gap is an indicator of molecular reactivity. jocpr.com Studies on quinoxalin-2-one derivatives showed that both electron-donating and electron-accepting substituents can reduce the HOMO-LUMO energy gap. jocpr.com

Global Reactivity Descriptors: Other important quantum chemical descriptors include chemical potential (µ), chemical hardness (η), global electrophilicity (ω), and dipole moments. jocpr.comresearchgate.net

The table below provides a summary of key descriptors identified in QSAR studies of quinoxaline and related heterocyclic compounds.

| Descriptor Type | Specific Descriptor Examples | Relevance to Biological Activity |

| Physicochemical | Path/walk 4-Randic shape index (PW4) nih.gov | Influences molecular shape and steric interactions with receptors. |

| Mean Square Distance index (MSD) nih.gov | Relates to molecular size and bulk. | |

| Octanol-water partition coefficient (logP) dergipark.org.tr | Describes hydrophobicity and membrane permeability. | |

| Electronic | Atomic Net Charges orientjchem.org | Determine electrostatic interactions and reactivity. |

| HOMO & LUMO Energies orientjchem.org | Indicate electron-donating/accepting ability and molecular reactivity. | |

| Global Electrophilicity (ω) jocpr.com | Measures the ability of a molecule to accept electrons. | |

| Dipole Moment jocpr.com | Influences polar interactions with the biological target. |

Table 2: Key physicochemical and electronic descriptors used in QSAR modeling of quinoxaline derivatives.

By understanding these key descriptors, researchers can rationally design novel derivatives of this compound with potentially enhanced biological activity profiles.

Structure Activity Relationship Sar Elucidation for 3 Chloroquinoxalin 2 Yl Malononitrile Derivatives

Impact of Substituent Variation on the Quinoxaline (B1680401) Ring System

The substitution pattern on the quinoxaline ring system plays a pivotal role in modulating the biological activity of (3-Chloroquinoxalin-2-yl)malononitrile derivatives. The nature and position of these substituents can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on various quinoxaline derivatives has consistently demonstrated that modifications to the benzene (B151609) portion of the scaffold can lead to substantial changes in activity. For instance, in a series of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives, the presence of a chloro, methyl, or methoxy (B1213986) group on the quinoxaline ring was found to be favorable for antiplasmodial activity. nih.gov This suggests that both electron-withdrawing and electron-donating groups can enhance the biological potential of the quinoxaline core, likely by fine-tuning the molecule's ability to engage in specific binding interactions.

Furthermore, studies on nitroquinoxaline analogs have revealed that the introduction of aniline (B41778) substituents can lead to potent antiparasitic activity. nih.gov This highlights the importance of nitrogen-containing substituents in establishing crucial hydrogen bonds or other polar interactions with the target protein. The position of the substituent is also critical; for example, in quinoxaline-2-carboxylate 1,4-dioxide derivatives, the presence of a chloro, methyl, or methoxy group at the 7-position of the benzene moiety was shown to enhance antitubercular activity. frontiersin.org

The following table summarizes the observed impact of various substituents on the quinoxaline ring on the biological activity of related derivatives.

| Substituent | Position | Effect on Activity | Biological Activity | Reference Compound Class |

|---|---|---|---|---|

| Chloro | 7 | Enhancement | Antiplasmodial | 3-Trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides |

| Methyl | 7 | Enhancement | Antiplasmodial | 3-Trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides |

| Methoxy | 7 | Enhancement | Antiplasmodial | 3-Trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides |

| Nitro | - | Enhancement (with aniline co-substituents) | Antiparasitic | Nitroquinoxalines |

Role of the Malononitrile (B47326) Moiety in Modulating Activity

The malononitrile group, characterized by a methylene (B1212753) bridge flanked by two nitrile (-C≡N) groups, is a key functional component of this compound that significantly contributes to its chemical reactivity and biological profile. This moiety is a strong electron-withdrawing group and a versatile synthetic handle, but its direct influence on modulating biological activity is a subject of ongoing investigation.

The high reactivity of the active methylene group in malononitrile allows it to participate in a variety of chemical transformations, making it a valuable tool in the synthesis of diverse heterocyclic compounds. nih.gov This reactivity can also be crucial for the molecule's mechanism of action, potentially allowing it to act as a Michael acceptor or to engage in other covalent or non-covalent interactions with biological nucleophiles within a target protein's active site.

While direct SAR studies isolating the effect of the malononitrile group in this specific quinoxaline context are limited, its role as a potent electron-withdrawing group is undeniable. This electronic influence can polarize the entire molecule, affecting its ability to participate in charge-transfer interactions or to adopt a specific conformation required for binding. The nitrile groups themselves can act as hydrogen bond acceptors, further anchoring the molecule to its biological target.

Significance of the Chloro Substituent at Position 3

From a synthetic chemistry perspective, the 3-chloro substituent is an excellent leaving group, making it a prime location for nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the systematic exploration of the SAR at this position. For example, the reactivity of 2-chloro-3-(2''-thenoylmethyl) quinoxaline towards various nucleophiles has been demonstrated, highlighting the utility of the chloro group in generating diverse analogs. researchgate.net

Furthermore, the chloro group, being an electron-withdrawing and lipophilic substituent, can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chloro group can enhance membrane permeability and influence metabolic stability. In the context of biological activity, studies on quinoxaline derivatives have shown that a chloro substituent can be beneficial. For instance, the presence of a chloro group on the quinoxaline ring of 3-trifluoromethyl-2-arylcarbonylquinoxaline derivatives was found to be favorable for their antiplasmodial activity. nih.gov Similarly, in a series of quinoxaline sulfonamides, a chloro-substituted analog exhibited maximum antibacterial activity. mdpi.com

Correlation of Computational Predictions with Empirical SAR Data

The integration of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, with empirical SAR studies provides a powerful synergistic approach to understanding the molecular basis of biological activity and to guide the design of new, more potent analogs of this compound.

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. These models can identify key molecular descriptors that are positively or negatively correlated with the desired activity, offering valuable insights into the features that govern a molecule's potency. For quinoxaline derivatives, QSAR studies have been successfully employed to predict anticancer and antimalarial activities, among others. nih.govresearchgate.net These studies often highlight the importance of electronic, steric, and hydrophobic parameters in determining the biological response.

Molecular docking simulations provide a three-dimensional visualization of how a ligand, such as a this compound derivative, might bind to the active site of a target protein. This technique can predict the preferred binding orientation and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The insights gained from docking can rationalize observed SAR trends and guide the design of new molecules with improved binding affinity. For instance, docking studies on quinoxaline derivatives have helped to elucidate their binding modes to various enzymes and receptors, providing a structural basis for their biological effects. researchgate.netabjournals.org

The true power of this approach lies in the iterative cycle of computational prediction and experimental validation. QSAR models and docking studies can generate hypotheses about the SAR of this compound derivatives, which can then be tested through the synthesis and biological evaluation of new analogs. The resulting empirical data can, in turn, be used to refine and improve the predictive power of the computational models. This integrated approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Academic Investigations into the Biological Activities and Molecular Mechanisms of 3 Chloroquinoxalin 2 Yl Malononitrile Analogues

Exploration of Antimicrobial Activities

The antimicrobial potential of quinoxaline (B1680401) derivatives has been widely reported, with studies demonstrating efficacy against a spectrum of microbial pathogens. While direct studies on (3-Chloroquinoxalin-2-yl)malononitrile are limited, research into structurally related quinoxaline compounds provides insights into the potential antimicrobial profile of its analogues.

In Vitro Studies against Bacterial Strains (Gram-Positive and Gram-Negative)

Numerous studies have demonstrated the in vitro antibacterial activity of various quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel quinoxaline-5-carboxamide derivatives were synthesized and screened against four bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net Compounds incorporating fluoro-substituted phenyl groups, as well as those with cyclic and aliphatic chains, exhibited notable antibacterial activity. researchgate.net

In another study, newly synthesized 2,3-disubstituted quinoxalines were evaluated for their antimicrobial activity. Symmetrically disubstituted quinoxalines displayed the most significant antibacterial effects. Specifically, certain derivatives showed high activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL, and against the Gram-positive bacterium Bacillus subtilis with an MIC of 16 μg/mL. nih.gov

Furthermore, research on 2,3-bis(bromomethyl)quinoxaline derivatives revealed that nine out of twelve synthesized compounds showed antibacterial activity. nih.gov One derivative with a trifluoromethyl group at the 6-position was particularly effective against Gram-positive bacteria, while a derivative with an ethyl ester substitution was active against Gram-negative bacteria. nih.gov

Interactive Table: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

| Quinoxaline-5-carboxamides | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Significant antibacterial activity | researchgate.net |

| 2,3-Disubstituted quinoxalines | Escherichia coli | MIC: 8 μg/mL | nih.gov |

| 2,3-Disubstituted quinoxalines | Bacillus subtilis | MIC: 16 μg/mL | nih.gov |

| 2,3-bis(bromomethyl)quinoxalines | Gram-positive bacteria | High activity | nih.gov |

| 2,3-bis(bromomethyl)quinoxalines | Gram-negative bacteria | Active | nih.gov |

In Vitro Studies against Fungal Strains

The antifungal properties of quinoxaline analogues have also been a focus of scientific investigation. In a study of newly synthesized 2,3-disubstituted quinoxalines, certain derivatives and a pentacyclic compound showed considerable antifungal activity against Candida albicans and Aspergillus flavus, with one compound exhibiting an MIC of 16 μg/mL against both fungal strains. nih.gov

Another study focusing on quinoxaline-2-oxyacetate hydrazide derivatives reported significant inhibitory activity against several pathogenic fungi. mdpi.com Notably, against Botrytis cinerea, some compounds achieved inhibition rates exceeding 90% at a concentration of 20.00 μg/mL. mdpi.com For Colletotrichum orbiculare, several derivatives exhibited EC50 values lower than the carbendazim control. mdpi.com Furthermore, an extensive number of the synthesized compounds showed excellent antifungal activity against Rhizoctonia solani, with EC50 values less than 1 μg/mL for 29 of the tested compounds. mdpi.com

Research into quinoxalinone derivatives also revealed antifungal potential. ijpda.org Derivatives with chloro, fluoro, and bromo substitutions demonstrated significant antifungal activity when compared to a standard, while those with hydroxy and nitro groups showed milder activity. ijpda.org

Interactive Table: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound Class | Fungal Strain | Activity/Measurement | Reference |

| 2,3-Disubstituted quinoxalines | Candida albicans, Aspergillus flavus | MIC: 16 μg/mL | nih.gov |

| Quinoxaline-2-oxyacetate hydrazides | Botrytis cinerea | >90% inhibition at 20.00 μg/mL | mdpi.com |

| Quinoxaline-2-oxyacetate hydrazides | Colletotrichum orbiculare | EC50 values superior to carbendazim | mdpi.com |

| Quinoxaline-2-oxyacetate hydrazides | Rhizoctonia solani | EC50 < 1 μg/mL for 29 compounds | mdpi.com |

| Quinoxalinone derivatives | Not specified | Significant activity with halo-substitutions | ijpda.org |

Hypothesized Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound analogues exert their antimicrobial effects are not fully elucidated. However, research on the broader class of quinoxaline derivatives offers potential insights. One prominent hypothesized mechanism of action for certain quinoxaline derivatives, specifically quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS). nih.gov These compounds are believed to be bioreductive, meaning they are activated under hypoxic conditions, which are often found in bacterial environments. This activation leads to the production of ROS and hydroxyl radicals, which can cause oxidative damage to bacterial DNA, cell walls, and cell membranes, ultimately leading to bacterial cell death. nih.gov This mode of action is thought to be effective against both Gram-positive and Gram-negative bacteria. nih.gov

Research into Anticancer Activities

The investigation of quinoxaline derivatives as potential anticancer agents has yielded promising results, with several studies exploring their mechanisms of action at the molecular level. Analogues derived from this compound have been specifically implicated in the inhibition of key cellular signaling pathways involved in cancer progression.

Inhibition of Kinase Targets (e.g., VEGFR-2, Eph Receptors)

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several studies have identified quinoxaline derivatives as potent inhibitors of VEGFR-2. For example, a series of new quinoxaline-2(1H)-ones were designed and synthesized, with some compounds demonstrating significant inhibitory activity against VEGFR-2. nih.gov One of the most active compounds exhibited an IC50 value of 0.75 μM, which was more potent than the reference drug sorafenib (IC50 = 1.29 μM). nih.gov

In another study, new triazolo[4,3-a]quinoxaline-based compounds were developed as potential VEGFR-2 inhibitors. The most potent of these compounds showed an IC50 value of 3.2 nM, which was comparable to sorafenib (IC50 = 3.12 nM). nih.gov Similarly, a series of 3-methylquinoxaline-based derivatives were synthesized, with the most potent compound inhibiting VEGFR-2 with an IC50 of 2.7 nM. nih.gov

Interactive Table: VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound Class | IC50 Value | Reference |

| Quinoxaline-2(1H)-ones | 0.75 μM | nih.gov |

| Triazolo[4,3-a]quinoxaline-based compounds | 3.2 nM | nih.gov |

| 3-Methylquinoxaline-based derivatives | 2.7 nM | nih.gov |

Eph Receptor Inhibition:

Ephrin (Eph) receptors, a large family of receptor tyrosine kinases, play a crucial role in various physiological and pathological processes, including cancer development. This compound has been utilized as a key starting material in the synthesis of Eph tyrosine kinase inhibitors. In one such study, this precursor was reacted with various primary amines to generate a library of compounds that were subsequently evaluated for their anticancer activity.

Future Research Directions and Advanced Methodological Applications

Development of Next-Generation Synthetic Routes and Catalytic Systems

The primary synthetic route to (3-Chloroquinoxalin-2-yl)malononitrile and its analogs typically involves the nucleophilic substitution of a chlorine atom in 2,3-dichloroquinoxaline (B139996) with a malononitrile (B47326) anion. researchgate.netnih.gov While effective, future research will focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Next-generation routes will likely explore advanced catalytic systems that offer higher yields, shorter reaction times, and milder conditions. For instance, copper-catalyzed coupling reactions, sometimes assisted by ultrasound irradiation, have shown promise in the selective mono-substitution of 2,3-dichloroquinoxaline with other nucleophiles and could be adapted for reactions with malononitrile. researchgate.net The use of palladium or nickel catalysts, which are staples in modern cross-coupling chemistry, could also enable novel C-C bond formations, functionalizing the quinoxaline (B1680401) core prior to or after the introduction of the malononitrile moiety. nih.gov

| Catalyst Type | Examples | Potential Advantages | Reference |

|---|---|---|---|

| Copper-Based | CuI, Cu(OAc)₂ | Cost-effective, versatile for C-N and C-C coupling, can be used in green solvents. | researchgate.net |

| Palladium-Based | Pd(PPh₃)₄, PdCl₂ | High efficiency and functional group tolerance for cross-coupling reactions (e.g., Suzuki, Heck). | nih.gov |

| Nickel-Based | NiBr₂, NiCl₂(dppp) | Less expensive alternative to palladium for cross-coupling. | nih.gov |

| Organocatalysts | L-proline, Benzylamine | Metal-free, environmentally friendly, can promote multi-component reactions. | korea.ac.kr |

| Heterogeneous Catalysts | Alumina-supported heteropolyoxometalates | Recyclable, simplifies product purification, suitable for continuous flow processes. |

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. For the this compound scaffold, integrating advanced computational approaches will be crucial for the rational design of new derivatives with enhanced biological activity and optimized physicochemical properties. advion.com

Molecular docking studies can predict the binding modes of derivatives within the active sites of specific biological targets, such as kinases or proteases. nih.gov This allows for the design of molecules with improved binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of different derivatives with their biological activity, providing predictive models to guide the synthesis of more potent compounds. advion.com

Beyond predicting efficacy, computational tools are vital for evaluating drug-likeness. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can flag potential liabilities early in the design phase, helping to prioritize compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. acs.orgnih.gov Molecular dynamics simulations can further investigate the stability of the ligand-protein complex over time, offering deeper insights into the binding interactions. nih.gov

| Technique | Application | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding orientation of ligands to a target protein. | Identification of key interactions; prioritization of compounds based on binding score. | nih.gov |

| 3D-QSAR | Correlating 3D molecular properties with biological activity. | A predictive model to guide the design of new analogs with enhanced potency. | advion.com |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of candidates with poor drug-likeness, saving resources. | acs.orgnih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. | Assessment of the stability of ligand-receptor complexes and conformational changes. | nih.gov |

Discovery of Novel Biological Targets and Therapeutic Applications

The quinoxaline core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net The unique substitution pattern of this compound provides a foundation for exploring novel therapeutic applications.

Future research will involve screening this compound and its derivatives against a broad range of biological targets. Given the prevalence of quinoxalines as kinase inhibitors, a primary focus will be on various kinase families implicated in cancer and inflammatory diseases. researchgate.net Additionally, targets such as the anti-apoptotic Bcl-2 protein, malarial proteases like PfSUB1, and enzymes involved in metabolic disorders like α-glucosidase and secretory phospholipase A2 (sPLA2) represent promising avenues for investigation. nih.govnih.govresearchgate.net

The advent of artificial intelligence and machine learning in drug discovery offers new ways to identify potential biological targets. Predictive algorithms can analyze the chemical structure of the this compound scaffold and suggest likely protein targets based on vast databases of known drug-target interactions, opening up entirely new and unexpected therapeutic possibilities. johnshopkins.edu

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | EGFR, VEGFR, CDKs | Oncology, Inflammation | researchgate.net |

| Apoptosis Regulators | Bcl-2 family proteins | Oncology | nih.gov |

| Proteases | Malarial Protease PfSUB1, HIV Integrase | Infectious Diseases | advion.comresearchgate.net |

| Metabolic Enzymes | α-Glucosidase, sPLA2 | Diabetes, Inflammation | nih.gov |

| Hypoxia Signaling | HIF-1α, VEGF | Oncology | acs.org |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced activity, a dual mode of action, or an improved pharmacokinetic profile. researchgate.net The this compound scaffold is an excellent candidate for this approach due to its multiple reactive sites.

The chlorine atom at the 3-position is a prime site for nucleophilic substitution, allowing for the attachment of various other heterocyclic systems or functional groups. For example, linking it to moieties like 1,3,4-oxadiazole, triazole, or benzimidazole (B57391) could yield novel compounds with unique biological profiles. nih.govnih.govresearchgate.net The malononitrile group also offers avenues for further chemical modification.

The design of such hybrids aims to exploit potential synergistic effects. For instance, a hybrid molecule could be designed to inhibit two different targets in a disease pathway, potentially leading to greater efficacy and a lower likelihood of developing drug resistance. Quinoxaline-triazole hybrids have been investigated as anticancer agents that modulate HIF-1α and VEGF, while quinoxaline-1,3,4-oxadiazole hybrids have been developed as inhibitors of the Bcl-2 protein. acs.orgnih.gov Applying these principles to the this compound core could lead to the next generation of multi-targeted therapeutic agents.

| Hybrid Type | Second Pharmacophore | Potential Therapeutic Target/Application | Reference |

|---|---|---|---|

| Quinoxaline-Triazole | 1,2,3-Triazole | Anticancer (HIF-1α/VEGF modulation) | nih.govacs.org |

| Quinoxaline-Oxadiazole | 1,3,4-Oxadiazole | Anticancer (Bcl-2 inhibition) | nih.gov |

| Quinoxaline-Benzimidazole | Benzimidazole | Anticancer | researchgate.net |

| Quinoxaline-Sulfonohydrazide | Sulfonohydrazide | Antidiabetic (sPLA2/α-glucosidase inhibition) | nih.gov |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing (3-Chloroquinoxalin-2-yl)malononitrile, and what key reaction parameters influence yield?

- Answer: The compound can be synthesized via Knoevenagel condensation between aldehyde precursors and malononitrile, forming intermediates that undergo nucleophilic addition . Alternative routes involve phosgene-mediated synthesis using cyanoacetamide, dichloromethane solvent, and catalysts like pyridine, achieving yields >93% under reflux conditions . Key parameters include solvent choice, catalyst loading, temperature control, and reaction time.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR signals be resolved?

- Answer: ¹H NMR is critical for identifying substituent effects (e.g., upfield shifts in malononitrile derivatives due to electron-withdrawing groups) . IR spectroscopy detects nitrile stretching vibrations (~2200 cm⁻¹), while rotational spectroscopy provides precise structural data for astrophysical comparisons . Conflicting NMR signals can be resolved using variable-temperature NMR or isotopic labeling to distinguish overlapping peaks.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Avoid contact with oxidizing agents (e.g., peroxides) and strong acids/bases due to incompatibility risks . Use fume hoods, flame-resistant lab coats, and nitrile gloves. Storage should prioritize airtight containers in cool, dry environments . Toxicity data indicate a recommended exposure limit of ≤3 ppm (8 mg/m³) over 10-hour shifts .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the reactivity of this compound in novel reactions?

- Answer: Density-functional theory (DFT) models correlate electron density and kinetic-energy distributions to predict reaction pathways, such as nucleophilic attack sites on the quinoxaline ring . Rotational spectroscopy data (e.g., spin statistics and line intensities) refine computational predictions for astrochemical applications .

Q. What strategies can resolve contradictions between experimental and theoretical spectral data for this compound derivatives?

- Answer: Discrepancies in NMR or IR spectra may arise from solvent effects or dynamic molecular conformations. Use temperature-dependent spectroscopy to assess rotational barriers or compare computed vibrational modes (DFT) with experimental IR-LD spectra from nematic liquid crystal suspensions .

Q. How can reaction conditions be optimized for enantioselective synthesis of chiral derivatives involving this compound?

- Answer: A photoenzymatic strategy combining Knoevenagel condensation with asymmetric C=C reduction achieves >90% enantiomeric excess . Optimize temperature (e.g., 40–60°C) and enzyme loading (e.g., alcohol dehydrogenase) while monitoring intermediates via gas chromatography .

Q. What mechanistic insights explain the role of this compound in Knoevenagel condensation reactions?

- Answer: The malononitrile moiety acts as an electron-deficient enolate precursor, facilitating nucleophilic attack on aldehyde substrates. Intermediate formation involves tautomerization and proton transfer, validated by kinetic isotope effect studies .

Q. How does the electronic nature of substituents on the quinoxaline ring affect the chemical behavior of this compound?

- Answer: Electron-withdrawing groups (e.g., Cl at position 3) enhance electrophilicity, increasing reactivity in cycloaddition reactions. Conversely, electron-donating groups reduce nitrile polarization, as shown by comparative ¹H NMR shifts in pyran-4-ylidene derivatives .

Q. What environmental or astrochemical significance does this compound hold, based on its formation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。